molecular formula C13H14N4 B13428400 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13428400
M. Wt: 226.28 g/mol
InChI Key: AYPFNAFRRFGNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole stands out due to its specific combination of structural elements, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-5-3-4-6-14-11/h3-10H,1-2H3

InChI Key

AYPFNAFRRFGNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

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